molecular formula C15H18N4O B2765829 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide CAS No. 2034552-81-1

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide

Cat. No.: B2765829
CAS No.: 2034552-81-1
M. Wt: 270.336
InChI Key: SWRWSMXZCHBDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide is a complex organic compound that features a cyclobutanecarboxamide core linked to a pyrazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Cyclobutanecarboxamide Core: The cyclobutanecarboxamide core is synthesized separately and then coupled with the pyrazole-pyridine intermediate using amide bond formation techniques, typically involving carbodiimide reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine moiety but lacks the pyrazole and cyclobutanecarboxamide components.

    N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Contains both pyridine and pyrazole rings but differs in the overall structure and functional groups.

Uniqueness

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide is unique due to its specific combination of a cyclobutanecarboxamide core with both pyridine and pyrazole moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(13-2-1-3-13)17-8-9-19-11-14(10-18-19)12-4-6-16-7-5-12/h4-7,10-11,13H,1-3,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRWSMXZCHBDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.